molecular formula C11H12F3NO B121586 3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine CAS No. 937612-31-2

3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine

Cat. No. B121586
M. Wt: 231.21 g/mol
InChI Key: NEDWFNVNEMWMIM-UHFFFAOYSA-N
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Description

The compound "3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine" is a member of the azetidine family, which includes various azaheterocycles with a four-membered ring structure. Azetidines and their derivatives have been the subject of extensive research due to their potential applications in medicinal chemistry and as building blocks for the synthesis of more complex molecules 10.

Synthesis Analysis

The synthesis of azetidine derivatives often begins with precursors such as trifluoroketones, ethyl 4,4,4-trifluoroacetoacetate, or β-lactams, which undergo processes like imination, chlorination, and ring closure to form the azetidine core . For instance, the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines involves a base-induced ring closure following chlorination and hydride reduction . Similarly, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones are synthesized from 3-benzyloxy-β-lactams and can be transformed into various CF3-containing compounds . The synthesis of azetidine derivatives can also involve stereoselective approaches to obtain specific cis- or trans-isomers, which are important for their biological activity .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring, which can be substituted with various functional groups. The presence of a trifluoromethyl group is a common feature in these compounds, which significantly affects their chemical reactivity and physical properties 10. X-ray crystallography and NMR studies are often used to determine the precise structure and configuration of these molecules .

Chemical Reactions Analysis

Azetidine derivatives exhibit a range of chemical reactivities, such as regio- and stereospecific ring opening by various nucleophiles, including oxygen, nitrogen, carbon, sulfur, and halogen nucleophiles . The introduction of electron-withdrawing groups like the trifluoromethyl group can enhance the susceptibility of azetidines to nucleophilic attack . Additionally, azetidine derivatives can undergo rearrangements and ring contractions to form other heterocycles like aziridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The trifluoromethyl group, in particular, imparts unique properties such as increased lipophilicity and stability, making these compounds suitable for various applications 10. The presence of substituents can also affect properties like solubility and boiling points, which are important for their practical use in chemical synthesis and drug development.

Scientific Research Applications

Synthesis and Reactivity

Azetidines, including 3-substituted azetidines and their derivatives, have been extensively studied for their synthetic utility and reactivity. For instance, the rearrangement of 2-aryl-3,3-dichloroazetidines has been explored, revealing the intermediacy of 2-azetines and their potential in generating diverse heterocyclic compounds (Dejaegher, Mangelinckx, & de Kimpe, 2002). Additionally, the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, demonstrates the application of azetidine derivatives in developing ligands for nicotinic receptors, showcasing the relevance in medicinal chemistry (Karimi & Långström, 2002).

Drug Discovery and Medicinal Chemistry

Azetidine derivatives have shown promise in drug discovery, particularly in the design of molecules with potential therapeutic applications. The synthesis of amino acid-azetidine chimeras and their enantiopure 3-substituted azetidine-2-carboxylic acids highlights the utility of azetidines in generating novel bioactive compounds (Sajjadi & Lubell, 2008). Furthermore, the exploration of heterocyclic rimantadine analogues, including azetidine derivatives, for antiviral activity against influenza A emphasizes the potential of azetidines in developing new antiviral agents (Zoidis et al., 2003).

Material Science

In material science, azetidine-containing compounds have been investigated for their utility in creating self-curable systems. For example, an azetidine-terminated self-curable aqueous-based polyurethane dispersion demonstrates the potential of azetidine end groups in developing innovative materials with specific curing properties (Wang et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word is "Warning" . The hazard statements include “May cause respiratory irritation”, "Harmful if swallowed, in contact with skin or if inhaled" .

properties

IUPAC Name

3-[[2-(trifluoromethoxy)phenyl]methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-4-2-1-3-9(10)5-8-6-15-7-8/h1-4,8,15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDWFNVNEMWMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=CC=C2OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588382
Record name 3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine

CAS RN

937612-31-2
Record name 3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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